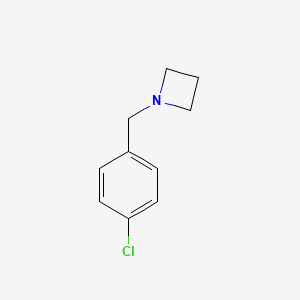

1-(4-Chlorobenzyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)azetidine is a four-membered nitrogen-containing heterocycle, specifically an azetidine derivative. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines . The presence of a 4-chlorobenzyl group further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)azetidine can be synthesized through several methods. . This method efficiently produces functionalized azetidines under photochemical conditions. Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The aza Paternò–Büchi reaction and direct alkylation methods are scaled up with appropriate catalysts and reaction conditions to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Chlorobenzyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Applications De Recherche Scientifique

1-(4-Chlorobenzyl)azetidine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorobenzyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with various biomolecules, potentially leading to biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness: 1-(4-Chlorobenzyl)azetidine stands out due to its four-membered ring structure, which balances stability and reactivity. This unique combination makes it a versatile compound in various applications, from organic synthesis to drug discovery .

Activité Biologique

1-(4-Chlorobenzyl)azetidine is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. Azetidine derivatives, including this compound, are recognized for their diverse pharmacological properties, making them valuable in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a four-membered azetidine ring substituted with a 4-chlorobenzyl group. The presence of the chlorine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN |

| Molecular Weight | 195.65 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical signaling pathways.

- Enzyme Inhibition : It has been reported that azetidine derivatives can inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Receptor Modulation : The compound may also modulate cannabinoid receptors (CB1 and CB2), which are implicated in pain management and metabolic regulation .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a wide range of pharmacological activities:

- Anticoccidial Activity : A related compound has shown potent anticoccidial properties, suggesting potential applications in veterinary medicine .

- Anti-inflammatory Effects : Some azetidine derivatives have demonstrated anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes .

Study on Enzyme Inhibition

In a study investigating the inhibitory effects of azetidine derivatives on AChE, it was found that this compound exhibited significant inhibition with an IC50 value comparable to standard inhibitors used in clinical settings. This suggests its potential as a lead compound for developing anti-Alzheimer's drugs.

Study on Cannabinoid Receptors

Research involving the modulation of cannabinoid receptors showed that this compound could effectively bind to CB1 receptors, demonstrating both agonistic and antagonistic properties depending on the concentration used. This dual action may provide therapeutic avenues for managing conditions such as obesity and chronic pain .

Table 2: Summary of Biological Activities

Propriétés

Formule moléculaire |

C10H12ClN |

|---|---|

Poids moléculaire |

181.66 g/mol |

Nom IUPAC |

1-[(4-chlorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H12ClN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2 |

Clé InChI |

OVIWMDXUNSFPHN-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C1)CC2=CC=C(C=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.